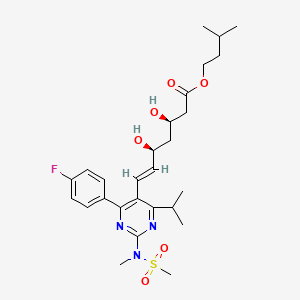

Rosuvastatin Isoamyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDAIKXIOPRNBH-CXYUPCIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Rosuvastatin 3-Methylbutyl Ester Impurity Profile Characterization

[1]

Executive Summary & Strategic Context

In the development of Rosuvastatin Calcium (API), impurity profiling is not merely a compliance exercise but a critical quality attribute (CQA) assessment. While pharmacopeial monographs (USP/EP) extensively cover methyl, ethyl, and tert-butyl esters, the 3-methylbutyl ester (isoamyl ester) represents a distinct class of process-related impurities.[1]

This impurity typically arises when 3-methyl-1-butanol (isoamyl alcohol) is utilized during the final purification steps or as a co-solvent in the calcium salt formation process.[1] Due to its increased lipophilicity compared to the parent drug, it poses challenges in purging and detection. This guide provides a self-validating workflow for its synthesis, isolation, structural elucidation, and quantitative monitoring.[1]

Mechanistic Origin & Formation Pathway

The formation of Rosuvastatin 3-methylbutyl ester follows a classic Fischer Esterification pathway or an activated nucleophilic substitution, driven by the presence of residual isoamyl alcohol and acidic conditions (Lewis or Brønsted) often found during workup.

Reaction Mechanism

The carboxylic acid moiety of Rosuvastatin undergoes protonation, making the carbonyl carbon susceptible to nucleophilic attack by the hydroxyl group of 3-methyl-1-butanol.[1]

Figure 1: Acid-catalyzed formation pathway of Rosuvastatin 3-methylbutyl ester.[1]

Synthesis & Isolation of Reference Standard

To accurately quantify this impurity, a high-purity reference standard (>95%) must be synthesized.[1] Relying on relative retention times (RRT) alone is insufficient for novel ester impurities.[1]

Synthesis Protocol

Objective: Synthesize Rosuvastatin 3-methylbutyl ester via Steglich Esterification to avoid harsh acidic conditions that might degrade the statin diol side chain (lactonization).[1]

Reagents:

-

3-methyl-1-butanol (Isoamyl alcohol): 1.2 eq[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 eq[1]

-

DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst)[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

-

Acid Liberation: Suspend Rosuvastatin Calcium in water/ethyl acetate. Adjust pH to 3.5 with dilute HCl. Extract the free acid into ethyl acetate, dry over Na₂SO₄, and evaporate.

-

Coupling: Dissolve Rosuvastatin acid in anhydrous DCM under nitrogen atmosphere.

-

Addition: Add 3-methyl-1-butanol and DMAP. Cool to 0°C.[1]

-

Activation: Dropwise add DCC dissolved in DCM. Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.

-

Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 5% NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Isolate via Flash Column Chromatography (Silica Gel 60).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).

-

Target: The ester will elute before the unreacted rosuvastatin acid due to lower polarity.

-

Structural Characterization (Qualitative)

Validation of the standard requires orthogonal spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

The esterification adds the 3-methylbutyl moiety (C₅H₁₁) replacing the acidic proton (H).[1]

| Parameter | Rosuvastatin Acid | Rosuvastatin 3-methylbutyl Ester |

| Formula | C₂₂H₂₈FN₃O₆S | C₂₇H₃₈FN₃O₆S |

| Monoisotopic Mass | 481.1683 Da | 551.2465 Da |

| [M+H]⁺ (Expected) | 482.1756 m/z | 552.2538 m/z |

| [M+Na]⁺ (Expected) | 504.1575 m/z | 574.2357 m/z |

NMR Spectroscopy (1H & 13C)

The diagnostic signals for the 3-methylbutyl group distinguish this impurity from other alkyl esters (ethyl/isopropyl).[1]

Key 1H NMR Signals (400 MHz, DMSO-d₆):

-

Ester O-CH₂: A triplet at δ ~4.05 ppm (2H).[1] This confirms the ester linkage.

-

Isoamyl Methine (-CH-): A multiplet at δ ~1.60 ppm (1H).[1]

-

Isoamyl Methylene (-CH₂-): A quartet/multiplet at δ ~1.45 ppm (2H).[1]

-

Terminal Methyls (-CH(CH₃)₂): A strong doublet at δ ~0.88 ppm (6H).[1]

-

Differentiation: An ethyl ester would show a simple triplet/quartet pattern; an isopropyl ester would show a septet. The doublet at 0.88 ppm with an integral of 6H is the fingerprint of the isoamyl group.

-

Analytical Method Development (Quantitative)

The increased lipophilicity of the 3-methylbutyl ester requires a method capable of eluting highly non-polar compounds without excessive run times.[1]

UPLC Method Parameters

This method is designed to be stability-indicating , resolving the ester from the active API and the lactone impurity.[1]

-

Instrument: UPLC/UHPLC with PDA detector.

-

Column: C18 Hybrid Particle (e.g., Waters ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm).[2]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Detection: UV at 242 nm (max absorption of the pyrimidine core).

-

Injection Vol: 2.0 µL.

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).[1]

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 70 | 30 | Initial equilibration |

| 2.0 | 70 | 30 | Isocratic hold for polar impurities |

| 10.0 | 10 | 90 | Ramp to elute lipophilic esters |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 70 | 30 | Re-equilibration |

| 15.0 | 70 | 30 | End |

Performance Characteristics

Control Strategy & Troubleshooting

To maintain the impurity below ICH Q3A limits (<0.15%), the following control measures are recommended.

Figure 2: Critical Process Parameters (CPPs) for minimizing ester formation.

Root Cause Analysis:

-

If the impurity spike is observed in the Drug Substance : Check the calcium salt formation step. Was isoamyl alcohol used as an anti-solvent or crystallization aid?

-

If observed in Drug Product : Check excipients.[1] Some flavorings or plasticizers may contain trace isoamyl alcohol, which can react with the API in the presence of moisture and acidic binders.

References

-

Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Scientia Chromatographica. Link

-

European Pharmacopoeia (Ph.[1][5] Eur.) . Rosuvastatin Calcium Monograph. (Standard reference for related impurities A, B, C, and Lactone). Link[1]

-

Reddy, G. V., et al. (2014). Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calcium tablet dosage form. TSI Journals. Link

-

ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][6] Link

-

Vullnetari, B., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. Molecules. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution RP-HPLC Method for Rosuvastatin Isoamyl Ester Detection

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the specific detection and quantification of Rosuvastatin Isoamyl Ester , a critical process-related impurity and potential degradation product. Unlike standard assays that focus solely on the parent active pharmaceutical ingredient (API), this method utilizes a steep organic gradient on a C18 stationary phase to resolve the highly lipophilic isoamyl ester from the polar parent drug and other early-eluting polar impurities. The protocol is designed for pharmaceutical quality control (QC) laboratories requiring compliance with ICH Q2(R1) guidelines.[1]

Introduction & Scientific Context

Rosuvastatin Calcium is a synthetic lipid-lowering agent (statin) that inhibits HMG-CoA reductase.[1][2] During synthesis, particularly steps involving esterification or workup utilizing isoamyl alcohol, the formation of Rosuvastatin Isoamyl Ester (CAS RN: 1197348-98-3) can occur.[1] Furthermore, esterification can happen via degradation in the presence of excipients or residual solvents.

Chemical Differentiation

The separation challenge lies in the distinct polarity difference between the parent drug and the ester impurity:

-

Rosuvastatin (Parent): Contains a free carboxylic acid and a polar methane-sulfonamide group.[1] It is amphiphilic but relatively polar at neutral pH.[1]

-

Rosuvastatin Isoamyl Ester (Impurity): The carboxylic acid moiety is capped with a hydrophobic isoamyl group.[1] This modification significantly increases the molecule's logP (lipophilicity), causing it to retain strongly on non-polar stationary phases.

Critical Analytical Implication: Standard isocratic methods for Rosuvastatin (often ~40-50% organic modifier) are insufficient.[1] The isoamyl ester will either not elute (carryover risk) or elute as a broad, late peak. A gradient elution method is mandatory.[1]

Method Development Strategy

The following strategic choices ensure method robustness and sensitivity:

Stationary Phase Selection

-

Choice: C18 (Octadecylsilane) L1 packing.[1]

-

Rationale: The separation mechanism relies on hydrophobic interaction. A C18 column provides the necessary retentive surface area to separate the lipophilic ester from the parent drug and potential dimers. A standard 150 mm length offers a balance between resolution (

) and run time.[1]

Mobile Phase Design

-

Buffer (MP A): 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer pH 2.5.[1]

-

Why: Low pH suppresses the ionization of the residual silanols on the column (reducing tailing) and keeps the unreacted Rosuvastatin acid in its protonated (neutral) form, improving its peak shape.

-

-

Organic Modifier (MP B): Acetonitrile (ACN).[1][3][4]

-

Why: ACN has a lower UV cutoff than Methanol and provides sharper peaks for late-eluting hydrophobic compounds.[1]

-

Gradient Profile

-

Logic: Start with moderate organic (e.g., 30-40%) to resolve polar impurities and the parent peak.[1] Ramp to high organic (80-90%) to elute the isoamyl ester and other dimers.[1]

Experimental Protocol

Equipment & Reagents[4][5]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) equipped with a Quaternary Pump and Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters Symmetry C18.[1]

-

Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Trifluoroacetic Acid (TFA) (Spectroscopy grade).[1]

Chromatographic Conditions

| Parameter | Setting |

| Column Temperature | 40°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 242 nm (Bandwidth 4 nm) |

| Run Time | 25 Minutes |

| Mobile Phase A | 0.1% TFA in Water (v/v) |

| Mobile Phase B | 100% Acetonitrile |

Gradient Program

This gradient ensures the parent elutes early (~6-8 min) while the ester elutes later (~14-16 min).[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 65 | 35 | Equilibration |

| 12.00 | 40 | 60 | Linear Ramp (Elute Parent) |

| 18.00 | 10 | 90 | Wash (Elute Ester) |

| 20.00 | 10 | 90 | Hold (Clean Column) |

| 20.10 | 65 | 35 | Return to Initial |

| 25.00 | 65 | 35 | Re-equilibration |

Solution Preparation

Diluent

Mix Acetonitrile : Water (50:50 v/v) .

Standard Stock Solution (Rosuvastatin Isoamyl Ester)[1]

-

Weigh 5.0 mg of Rosuvastatin Isoamyl Ester Reference Standard into a 50 mL volumetric flask.

-

Dissolve in 5 mL Acetonitrile (sonicate if necessary).

-

Dilute to volume with Diluent.[1][4][5] (Conc: 100 µg/mL).[1]

System Suitability Solution

-

Prepare a solution containing 0.5 mg/mL Rosuvastatin Calcium API and 5.0 µg/mL Rosuvastatin Isoamyl Ester (1% spike) in Diluent.[1]

Sample Preparation (Tablets/API)[1][6]

-

Weigh powder equivalent to 50 mg Rosuvastatin.[1]

-

Transfer to 100 mL volumetric flask.

-

Add 70 mL Diluent and sonicate for 15 mins (maintain temp < 25°C).

-

Dilute to volume. Filter through 0.45 µm PVDF or Nylon filter.[1] (Conc: 0.5 mg/mL).[1]

Method Validation (Self-Validating System)[1]

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis batch.

System Suitability Criteria

| Parameter | Acceptance Limit | Rationale |

| Resolution ( | > 5.0 | Between Parent and Isoamyl Ester peaks. |

| Tailing Factor ( | < 1.5 | For both Parent and Ester peaks.[1] |

| Theoretical Plates ( | > 5000 | Ensures column efficiency.[1] |

| % RSD (n=6) | < 2.0% | For replicate injections of standard.[1] |

Linearity & Sensitivity

-

Linearity: Prepare 5 levels of Isoamyl Ester standard ranging from 0.05% to 1.5% of the target sample concentration.

must be -

LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

Visualization of Methodology

Separation Logic & Workflow

The following diagram illustrates the separation mechanism and the analytical workflow.

Caption: Separation logic distinguishing polar Rosuvastatin from hydrophobic Isoamyl Ester via gradient elution.

Impurity Fate Mapping

Understanding where the impurity comes from helps in process control.

Caption: Origin and detection pathway of the Rosuvastatin Isoamyl Ester impurity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Ester Peak Not Found | Gradient slope too shallow or run time too short. | Increase final %B to 95% or extend the hold time at 90% B. |

| Broad Parent Peak | pH of Mobile Phase A is too high (> 3.0).[1] | Ensure pH is adjusted to 2.5 with Phosphoric Acid or use TFA.[1] |

| Baseline Drift | UV absorbance of TFA at low wavelengths.[1] | Use Phosphoric Acid instead of TFA or increase wavelength to 248 nm. |

| Carryover | Ester sticking to injector loop.[1] | Change needle wash to 100% Acetonitrile or Methanol.[1] |

References

-

USP Monograph. (2025).[1] Rosuvastatin Calcium.[1][2][7][8][9][10] United States Pharmacopeia.[1][7] Link

-

Trivedi, H. K., et al. (2012).[1] Rapid determination of rosuvastatin calcium and its related substances by UHPLC. Journal of Liquid Chromatography & Related Technologies. Link[1]

-

Reddy, G. V., et al. (2014).[1] Development and validation of a stability-indicating UPLC method for Rosuvastatin Calcium. Journal of Chromatographic Science. Link

-

United States Pharmacopeia (USP). Pharmaceutical Analytical Impurities (PAI) - Rosuvastatin Isoamyl Ester.[1] Link[1]

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.daicelchiral.com [search.daicelchiral.com]

- 8. scispace.com [scispace.com]

- 9. Determination of the Related Substances of Rosuvastatin Calcium Tablets by HPLC [chinjmap.com]

- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis procedure for Rosuvastatin isoamyl ester reference standard

An Application Note and Protocol for the Synthesis of Rosuvastatin Isoamyl Ester Reference Standard

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of Rosuvastatin Isoamyl Ester. This molecule serves as a critical reference standard for the identification and quantification of related substance impurities in bulk drug manufacturing and formulation development of Rosuvastatin. The procedure is designed for researchers, analytical scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high purity of the final compound. The protocol details a two-step synthesis starting from the commercially available Rosuvastatin Calcium, followed by robust purification and rigorous analytical characterization.

Introduction: The Role of Reference Standards in Pharmaceutical Quality

Rosuvastatin is a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] During its synthesis and storage, various related substances and degradation products can form. One such potential impurity is an ester derivative, formed either as a process-related impurity during synthesis or through interaction with excipients in a formulation. The Rosuvastatin Isoamyl Ester is a potential process-related impurity or a synthetic marker compound used for analytical method development.

The availability of highly characterized reference standards is paramount for the robust quality control of active pharmaceutical ingredients (APIs). These standards are essential for peak identification in chromatography, method validation, and ensuring the accuracy of purity assays. This guide provides a reliable method for synthesizing Rosuvastatin Isoamyl Ester, enabling analytical laboratories to produce this standard in-house.

Chemical Synthesis Pathway

The synthesis of Rosuvastatin Isoamyl Ester is achieved via a two-step process starting from Rosuvastatin Calcium.

-

Acidification: The calcium salt is first converted to the free acid form of Rosuvastatin. This is necessary because the carboxylate salt is unreactive towards esterification.

-

Esterification: The resulting Rosuvastatin acid is then esterified with isoamyl alcohol using a mild coupling agent to prevent degradation, particularly the formation of Rosuvastatin lactone, a common degradant under acidic or high-temperature conditions.[3][4]

The overall reaction scheme is presented below.

Figure 1: Chemical synthesis pathway for Rosuvastatin Isoamyl Ester.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Rosuvastatin Calcium | API Reference Standard (>99%) | USP or equivalent | Starting material. |

| Isoamyl Alcohol (3-methyl-1-butanol) | Anhydrous, >99% | Sigma-Aldrich | Esterifying agent. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich | Coupling agent. |

| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich | Catalyst. |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |

| Hydrochloric Acid (HCl) | 1N Solution | Fisher Scientific | For acidification. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | LabChem | For neutralization. |

| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| n-Hexane | HPLC Grade | Fisher Scientific | Mobile phase component. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile phase component. |

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DCC is a potent allergen and sensitizer; handle with extreme care.

Protocol 1: Conversion of Rosuvastatin Calcium to Rosuvastatin Acid

Rationale: The first step is a simple acid-base reaction. By adding a strong acid (HCl), the calcium carboxylate salt is protonated to form the free carboxylic acid, which is more soluble in organic solvents than in water. This allows for its efficient extraction from the aqueous phase.[3]

-

Dissolution: Weigh 1.0 g of Rosuvastatin Calcium (approx. 1.0 mmol) and suspend it in 50 mL of deionized water in a 250 mL separatory funnel.

-

Acidification: Slowly add 1N HCl dropwise while stirring until the pH of the aqueous solution reaches 3-4 (verify with pH paper). The solid will dissolve as the free acid forms.

-

Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

-

Combine Organic Layers: Collect the upper organic layer. Perform two additional extractions on the aqueous layer, each with 25 mL of ethyl acetate.

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.

-

Result: The procedure should yield Rosuvastatin acid as a viscous, pale-yellow oil. This crude intermediate is used directly in the next step without further purification.

Protocol 2: Esterification to Rosuvastatin Isoamyl Ester

Rationale: This step employs a DCC/DMAP coupling system. DCC activates the carboxylic acid group of Rosuvastatin, making it susceptible to nucleophilic attack by the hydroxyl group of isoamyl alcohol. DMAP serves as a catalyst to accelerate the reaction. This method is performed at room temperature, which is gentle and minimizes the risk of side reactions like lactonization.[3]

-

Setup: Place the crude Rosuvastatin acid from the previous step into a 100 mL round-bottom flask equipped with a magnetic stir bar. Ensure the intermediate is free of residual solvent.

-

Dissolution: Dissolve the Rosuvastatin acid in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: To the stirred solution, add isoamyl alcohol (1.5 equivalents, approx. 0.18 mL), DMAP (0.1 equivalents, approx. 12 mg), and finally DCC (1.2 equivalents, approx. 250 mg).

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase.

-

Work-up: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Dilute the reaction mixture with 20 mL of DCM.

-

Filtration: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 5% citric acid solution, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Rosuvastatin Isoamyl Ester as a yellowish oil.

Purification and Characterization

Purification by Column Chromatography

Rationale: The crude product will contain unreacted starting materials, residual reagents, and minor byproducts. Flash column chromatography is an effective method for separating the desired ester based on polarity.[5]

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the Rosuvastatin Isoamyl Ester as a clear, colorless to pale-yellow oil.

Overall Synthesis and Purification Workflow

Sources

- 1. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. A kind of purification method of rosuvastatin calcium intermediate - Eureka | Patsnap [eureka.patsnap.com]

UHPLC Separation of Rosuvastatin Ester Impurities: A Mechanistic Approach to Hydrophobic Resolution

This Application Note is structured to serve as a definitive technical guide for the separation of Rosuvastatin ester impurities using Ultra-High Performance Liquid Chromatography (UHPLC). It deviates from standard templates to prioritize mechanistic understanding, robust protocol design, and actionable troubleshooting.

Abstract

The separation of Rosuvastatin (RSV) from its esterified impurities—specifically the Methyl , Ethyl , tert-Butyl esters , and the internal cyclic ester (Lactone )—presents a unique chromatographic challenge. While Rosuvastatin itself is amphiphilic, its ester derivatives lack the ionizable carboxylic acid moiety, rendering them significantly more hydrophobic. This protocol details a high-resolution UHPLC methodology utilizing a Hybrid C18 stationary phase coupled with an acid-modified mobile phase .[1][2][3][4] The method prioritizes the resolution of the critical pair (Rosuvastatin vs. Anti-isomer/Lactone) and the late-eluting hydrophobic esters, ensuring strict control over genotoxic and stability-related impurities in drug development.

Part 1: Impurity Profiling & Chemical Logic

To separate these impurities, one must first understand their formation and physicochemical differences. Rosuvastatin Calcium is a statin containing a dihydroxy heptenoic acid side chain.[1][5]

The Esterification Pathway

The primary degradation or synthetic by-products involve the modification of the carboxylic acid tail.

-

Lactone (Internal Ester): Formed under acidic conditions (pH < 4) or heat. The open-ring acid cyclizes, losing water. This is the most common stability impurity.

-

Methyl/Ethyl Esters: Formed via solvolysis if the drug substance is exposed to Methanol or Ethanol under acidic stress (or during extraction).

-

tert-Butyl Ester: typically a synthetic intermediate (precursor) that may persist as a process-related impurity.

Separation Mechanism (The "Why")

-

Ion Suppression: Rosuvastatin has a pKa of ~4.0. To retain it on a C18 column and prevent peak tailing, the mobile phase pH must be kept acidic (pH ~2.0–2.5) using Trifluoroacetic Acid (TFA) or Formic Acid. This suppresses ionization (

), increasing retention. -

Hydrophobic Selectivity:

-

RSV (Parent): Elutes first (most polar).

-

Lactone: Elutes later (loss of polar -OH and -COOH).

-

Alkyl Esters: Elute last (Methyl < Ethyl < t-Butyl) due to increasing alkyl chain hydrophobicity.

-

Visualizing the Pathway

The following diagram illustrates the chemical relationship and chromatographic ordering of the impurities.

Caption: Chemical degradation pathways of Rosuvastatin leading to ester impurities and their relative UHPLC elution order.

Part 2: Detailed Experimental Protocol

Instrument & Column Configuration

Rationale: We utilize an Ethylene Bridged Hybrid (BEH) C18 column.[1][3] Unlike standard silica, hybrid particles resist acid hydrolysis at low pH (required for this separation) and provide sharper peaks for basic moieties (pyrimidine ring of Rosuvastatin).

| Parameter | Specification | Note |

| System | UHPLC (e.g., Waters ACQUITY, Agilent 1290) | Low dispersion volume is critical. |

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Citations support this as the "Gold Standard" for statins [1, 2]. |

| Column Temp | 55 °C | Higher temp reduces viscosity and improves mass transfer for hydrophobic esters. |

| Flow Rate | 0.5 mL/min | Optimized for 2.1 mm ID columns.[2][3] |

| Injection Vol | 2.0 µL | Keep low to prevent solvent effects on early eluting peaks. |

| Detection | UV @ 242 nm | Max absorption for the fluorophenyl/pyrimidine chromophore. |

Mobile Phase Chemistry

Buffer Choice: We avoid phosphate buffers to prevent precipitation in high organic gradients required for eluting the t-Butyl ester. 0.1% Trifluoroacetic Acid (TFA) is chosen for its dual role: pH control (~2.0) and ion-pairing capability which sharpens the amine-containing peaks.

-

Mobile Phase A: 0.1% TFA in Water (v/v)

-

Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

-

Note: Acetonitrile is preferred over Methanol here to reduce backpressure and prevent transesterification artifacts during the run.

-

Gradient Program

The gradient is designed to retain the parent drug initially, then rapidly ramp up to elute the highly hydrophobic tert-butyl ester.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 70 | 30 | - | Initial Hold |

| 2.00 | 70 | 30 | 6 (Linear) | Isocratic for RSV retention |

| 8.00 | 10 | 90 | 6 (Linear) | Ramp to elute Esters |

| 10.00 | 10 | 90 | 6 (Linear) | Wash Column |

| 10.10 | 70 | 30 | 1 (Step) | Re-equilibration |

| 12.00 | 70 | 30 | - | End of Run |

Sample Preparation

Crucial Step: Do NOT use pure methanol or ethanol as the diluent. The acidic environment of the sample combined with alcohol can induce in-situ formation of methyl/ethyl esters, leading to false positives [1].

-

Diluent: Acetonitrile : Water (50:50 v/v).

-

Concentration: 0.5 mg/mL (for impurity profiling).

-

Filter: 0.2 µm PTFE or Nylon (ensure compatibility to avoid leachables).

Part 3: Validation & System Suitability[3]

To ensure the method is trustworthy and self-validating, specific criteria must be met before every sample set.

System Suitability Criteria (SSC)

-

Resolution (

): -

Tailing Factor (

):- for the Rosuvastatin peak (TFA ensures this).

-

Precision:

-

%RSD

for peak area of Rosuvastatin (n=6 injections).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Ghost Peak (Methyl Ester) | Methanol used in diluent.[1][6] | Switch diluent to ACN:Water (50:50). |

| Broad RSV Peak | pH too high (>3.0). | Remake Mobile Phase A with fresh TFA. |

| Late Eluters Missing | Run time too short. | Extend gradient hold at 90% B to elute t-Butyl ester. |

| Baseline Drift | TFA UV absorption. | Ensure equal TFA % in A and B (0.1% in both). |

Part 4: Analytical Workflow Diagram

Caption: Step-by-step analytical workflow ensuring data integrity and prevention of artifactual impurity formation.

References

-

Mammone, F. R., et al. (2023). "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations."[4] Molecules, 28(1), 431.[4]

-

[Link]

-

-

Reddy, G. V., et al. (2011). "Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms." Química Nova, 34(10).

-

European Directorate for the Quality of Medicines (EDQM). "Rosuvastatin Tablets Monograph." European Pharmacopoeia (Ph.[2][3][4] Eur.).

-

[Link]

-

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulati… [ouci.dntb.gov.ua]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Title: A Validated Chromatographic Protocol for the Isolation and Quantification of Rosuvastatin Isoamyl Ester from Synthetic Reaction Mixtures

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The synthesis of Rosuvastatin, a critical active pharmaceutical ingredient (API), can be compromised by the formation of process-related impurities. Among these, ester derivatives such as Rosuvastatin isoamyl ester represent a significant challenge due to their structural similarity to the parent molecule. This application note provides a detailed, field-tested protocol for the isolation, purification, and quantification of Rosuvastatin isoamyl ester from a complex reaction mixture. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, supplemented by orthogonal column chromatography for preparative scale isolation. The causality behind each experimental choice is explained, ensuring scientific integrity and enabling researchers to adapt the methodology. All protocols are designed as self-validating systems, incorporating in-process controls and characterization techniques to confirm the identity and purity of the isolated ester.

Introduction: The Challenge of Ester Impurities in Rosuvastatin Synthesis

Rosuvastatin is a synthetic statin used to treat hypercholesterolemia. Its synthesis is a multi-step process where residual reagents or side reactions can lead to the formation of impurities. Esterification of the carboxylic acid moiety of Rosuvastatin with residual alcohols, such as isoamyl alcohol often used as a solvent or present as an impurity in other reagents, can lead to the formation of Rosuvastatin isoamyl ester. The presence of such impurities can impact the safety and efficacy of the final drug product. Therefore, their effective removal and quantification are critical for regulatory compliance and patient safety.

The structural similarity between Rosuvastatin and its isoamyl ester, differing only by the ester group in place of the carboxylic acid, makes their separation challenging. Both molecules share the same core pharmacophore, resulting in similar polarities and chromatographic behaviors. This document outlines a systematic approach to overcome this challenge.

Foundational Principles: Chromatographic Separation Strategy

The separation strategy hinges on exploiting the subtle differences in polarity between Rosuvastatin and its isoamyl ester. Rosuvastatin, with its free carboxylic acid, is more polar than the corresponding isoamyl ester. This difference, though slight, is sufficient for separation using reversed-phase chromatography, where the more polar compound (Rosuvastatin) will elute earlier from the non-polar stationary phase.

Our primary analytical technique will be RP-HPLC for its high resolution and sensitivity. For preparative isolation of the impurity for use as a reference standard, we will employ Flash Column Chromatography , a technique that allows for larger scale separation.

Experimental Workflow: From Crude Mixture to Pure Isolate

The overall process involves an initial analytical assessment of the crude reaction mixture, followed by preparative isolation of the isoamyl ester, and finally, analytical confirmation of its purity and identity.

Solvent selection for dissolving Rosuvastatin isoamyl ester standard

Application Note: Strategic Solvent Selection & Preparation Protocol for Rosuvastatin Isoamyl Ester Standards

Executive Summary

Analyte: Rosuvastatin Isoamyl Ester (CAS: 1197348-98-3) Role: Critical process impurity (Intermediate) in Rosuvastatin Calcium synthesis. Challenge: The isoamyl ester moiety renders the molecule significantly more lipophilic than the parent drug substance (Rosuvastatin Calcium) while introducing susceptibility to hydrolytic degradation and transesterification. Solution: This guide provides a scientifically grounded protocol for solvent selection, emphasizing Acetonitrile (ACN) as the primary stock solvent to ensure thermodynamic solubility and kinetic stability, avoiding the pitfalls of protic solvents like Methanol.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first analyze the "Solubility-Stability Paradox" inherent to ester impurities.

| Property | Rosuvastatin Calcium (API) | Rosuvastatin Isoamyl Ester (Impurity) | Impact on Solvent Selection |

| Structure | Calcium Salt (Ionic) | Alkyl Ester (Non-ionic, Lipophilic) | The ester requires higher organic content; water solubility is negligible. |

| LogP (Predicted) | ~0.13 (Salt form) | > 4.5 (Ester form) | High Lipophilicity: Requires medium-to-low polarity organic solvents. |

| Reactivity | Stable in alkaline pH | Hydrolysis Prone: Unstable in water/acid/base. Transesterification Prone: Unstable in alcohols. | Avoid: Water (Hydrolysis), Methanol/Ethanol (Transesterification risk). |

The "Senior Scientist" Insight: Why Not Methanol?

While Rosuvastatin Isoamyl Ester is soluble in Methanol, using it as a stock solvent introduces a latent risk of transesterification . In the presence of trace acidity (common in glass surfaces or degrading standards), the isoamyl group can exchange with the methyl group of the solvent, artificially generating Rosuvastatin Methyl Ester (another known impurity).

-

Verdict: Acetonitrile (ACN) is the superior choice. It is aprotic, polar enough to dissolve the statin core, yet lipophilic enough for the ester tail, and chemically inert regarding ester exchange.

Solvent Selection Decision Matrix

The following logic gate illustrates the decision process for selecting the optimal solvent system.

Figure 1: Decision matrix excluding protic and aqueous solvents to maximize standard stability.

Detailed Preparation Protocol

Materials Required

-

Standard: Rosuvastatin Isoamyl Ester (Reference Material grade, e.g., LGC, USP, or TRC).

-

Primary Solvent: Acetonitrile (LC-MS Grade). Do not use HPLC grade if it contains additives.

-

Glassware: Amber volumetric flasks (Class A) to prevent photodegradation.

Preparation of Stock Solution (1.0 mg/mL)

This solution is designed for long-term storage (-20°C).

-

Equilibration: Allow the standard vial to reach room temperature (20-25°C) before opening to prevent moisture condensation (hygroscopicity management).

-

Weighing: Accurately weigh 10.0 mg of Rosuvastatin Isoamyl Ester into a 10 mL amber volumetric flask.

-

Note: If the substance is an oil or gum (common for esters), weigh by difference or wash the weighing boat with solvent.

-

-

Dissolution: Add approximately 7 mL of 100% Acetonitrile .

-

Sonication: Sonicate for 2–5 minutes. The solution should be clear and colorless.

-

Make up: Dilute to volume with Acetonitrile. Invert 10 times to mix.

Preparation of Working Standard (e.g., 50 µg/mL)

Prepare fresh daily. Do not store.

-

Diluent Selection: Use a mixture of Acetonitrile:Water (50:50 v/v) or match the initial mobile phase conditions.

-

Why Water? While the stock must be anhydrous, the working standard must be compatible with the reverse-phase mobile phase to prevent peak distortion (solvent effects).

-

-

Dilution: Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Fill: Dilute to volume with the Diluent.

-

Injection: Inject immediately.

Experimental Workflow & Troubleshooting

Figure 2: Step-by-step workflow ensuring complete dissolution and stability preservation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation in Working Std | Diluent too aqueous (High polarity). | Increase organic ratio in diluent (e.g., to 60:40 ACN:Water). |

| Extra Peaks in HPLC (RT ~1.0) | Hydrolysis of ester to Rosuvastatin acid. | Check if stock was stored in water/methanol. Prepare fresh stock in 100% ACN. |

| Peak Splitting | Solvent strength mismatch. | Ensure the injection solvent (diluent) is not stronger than the Mobile Phase. |

References

-

National Center for Biotechnology Information. (2023). Preferential Solvation Study of Rosuvastatin in Cosolvent Mixtures. PubChem. Retrieved February 21, 2026, from [Link]

-

Asian Journal of Pharmaceutical Research. (2016). HPLC Method Development for Rosuvastatin and Impurities. Retrieved February 21, 2026, from [Link]

-

Frontiers in Health Informatics. (2023). Validated RP-HPLC Chromatographic Method for Identification of Rosuvastatin. Retrieved February 21, 2026, from [Link]

Sources

Application Note: A Protocol for Spiking Rosuvastatin Isoamyl Ester in Biological Matrices for Recovery Studies

Introduction

In the realm of drug development and bioanalytical research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Recovery studies are a cornerstone of bioanalytical method validation, designed to assess the efficiency of an extraction procedure in isolating an analyte from the complex milieu of a biological sample.[1][2] This application note provides a detailed, field-proven protocol for spiking Rosuvastatin isoamyl ester into a biological matrix, a critical step in conducting recovery studies.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Its isoamyl ester, often considered a potential metabolite or a related substance, requires accurate quantification to understand the complete pharmacokinetic profile of the parent drug.[1][3] This protocol is designed for researchers, scientists, and drug development professionals to establish a robust and reliable method for determining the recovery of Rosuvastatin isoamyl ester from biological matrices such as plasma or serum. The principles and steps outlined herein are grounded in established regulatory guidelines, including those from the FDA and the International Council for Harmonisation (ICH).[1][2]

The causality behind each experimental choice is explained to provide a deeper understanding of the methodology, ensuring not just procedural adherence but also scientific comprehension. This self-validating protocol, when followed diligently, will yield accurate and reproducible results, forming a solid foundation for subsequent bioanalytical method validation and pharmacokinetic studies.

Materials and Reagents

For a successful recovery study, the quality of materials and reagents is non-negotiable. Ensure all solvents are of HPLC or LC-MS grade, and all chemicals are of analytical reagent grade or higher.

-

Analyte: Rosuvastatin isoamyl ester (CAS No. 1197348-98-3) reference standard.

-

Internal Standard (IS): A structurally similar compound, such as Rosuvastatin-d6, that is not present in the blank matrix.

-

Biological Matrix: Drug-free human plasma or serum from at least six different sources.

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Ethyl acetate (HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Dichloromethane (HPLC grade)

-

Water (deionized, 18.2 MΩ·cm)

-

-

Reagents:

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

-

Equipment:

-

Calibrated analytical balance

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Centrifuge (capable of 4°C)

-

Class A volumetric flasks and glassware

-

LC-MS/MS system

-

Preliminary Solubility Assessment of Rosuvastatin Isoamyl Ester

Rationale: The physicochemical properties, particularly the solubility of Rosuvastatin isoamyl ester, are not extensively documented in publicly available literature. As an ester derivative of a carboxylic acid, it is anticipated to have higher lipophilicity and lower aqueous solubility compared to the parent drug, Rosuvastatin. A preliminary solubility test is a critical first step to identify a suitable solvent for preparing accurate stock and working solutions.

Protocol:

-

Accurately weigh approximately 1 mg of Rosuvastatin isoamyl ester reference standard into separate, small, clear glass vials.

-

To each vial, add a different solvent (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate) in small, incremental volumes (e.g., 100 µL).

-

After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

-

Visually inspect the vial for any undissolved particles against a dark background.

-

Continue adding solvent until the compound is fully dissolved.

-

Record the approximate volume of each solvent required to dissolve the analyte.

-

Select the solvent that provides the best solubility with the smallest volume as the primary solvent for stock solution preparation. For LC-MS applications, solvents like methanol or acetonitrile are generally preferred over DMSO due to better compatibility with mobile phases.

Preparation of Stock and Working Solutions

Rationale: The accuracy of the entire recovery study hinges on the precise preparation of stock and working solutions. Separate stock solutions for calibration standards and quality control (QC) samples are prepared to avoid bias.

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh a sufficient amount (e.g., 10 mg) of Rosuvastatin isoamyl ester reference standard.

-

Dissolve it in the pre-determined optimal solvent (from the solubility assessment) in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.

-

Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent or a solvent mixture that is compatible with the biological matrix (e.g., 50:50 methanol:water). These working solutions will be used to spike the matrix at various concentrations.

-

-

Internal Standard (IS) Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the internal standard in a suitable solvent.

-

Dilute the IS stock solution to a final working concentration that will yield a consistent and appropriate response in the LC-MS/MS analysis.

-

Spiking Protocol for Recovery Studies

Rationale: This protocol details the process of adding a known amount of the analyte to the biological matrix. The goal is to ensure a homogenous distribution of the analyte within the matrix before extraction. The use of low, medium, and high concentration levels is in accordance with regulatory guidelines to assess recovery across the analytical range.

Workflow for Spiking and Sample Preparation

Caption: A typical LC-MS/MS analytical workflow for quantification.

LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Rosuvastatin isoamyl ester and the internal standard.

Data Analysis and Recovery Calculation

Rationale: The percentage recovery is calculated by comparing the analytical response of the analyte in the pre-extraction spiked samples to that in the post-extraction spiked samples.

Calculation:

Percentage Recovery = (Peak Area Ratio of Analyte/IS in Set A / Peak Area Ratio of Analyte/IS in Set B) x 100

Acceptance Criteria:

The recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible across the concentration range. The coefficient of variation (%CV) of the recovery across the different concentration levels should ideally be ≤15%.

Data Presentation:

| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) | %CV |

| Low QC | |||||

| Medium QC | |||||

| High QC |

Conclusion

This application note provides a comprehensive and scientifically sound protocol for spiking Rosuvastatin isoamyl ester in biological matrices for recovery studies. By following these detailed steps, from the crucial preliminary solubility assessment to the final data analysis, researchers can confidently establish a robust and reliable method for determining the extraction efficiency of this analyte. Adherence to these guidelines will ensure the generation of high-quality data that meets regulatory expectations and contributes to the successful advancement of drug development programs.

References

-

International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Analytical Methods Committee. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Royal Society of Chemistry. [Link]

-

Khedr, A., Darwish, I., & Al-Tannak, N. (2025). A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Li, W., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Capriotti, A. L., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]

-

SynThink. Rosuvastatin Isoamyl Ester | 1197348-98-3. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Cyprotex. Plasma Stability Assay. [Link]

-

Creative Bioarray. Plasma Stability Assay. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Rosuvastatin isoamyl ester in solution

Technical Support Center: Rosuvastatin Isoamyl Ester

A Guide to Preventing Hydrolysis in Experimental Solutions

Welcome to the technical support center for Rosuvastatin isoamyl ester. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. Rosuvastatin isoamyl ester, like many ester compounds, is susceptible to hydrolysis, which can compromise experimental results. This guide provides in-depth, field-proven insights to help you maintain the stability of your compound in solution. We will explore the mechanisms of degradation and provide actionable strategies, detailed protocols, and troubleshooting steps to ensure the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is my Rosuvastatin isoamyl ester at risk?

A: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds.[1] In the case of Rosuvastatin isoamyl ester, the ester bond is the target. This reaction cleaves the ester, converting it back to its parent carboxylic acid (Rosuvastatin) and isoamyl alcohol. This is a significant issue because the chemical and physical properties of the parent acid are different from the ester, which can invalidate your experimental data. The reaction can be catalyzed by both acids (H⁺) and bases (OH⁻), making pH control paramount.[2][3]

Q2: What are the primary factors that accelerate the hydrolysis of my ester?

A: The stability of Rosuvastatin isoamyl ester in solution is primarily influenced by three main factors:

-

pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated under both acidic and basic conditions.[2][3] Rosuvastatin itself is known to be sensitive to acidic conditions, which can cause it to degrade further into its lactone form.[4][5][6]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

-

Solvent Composition: The presence of water is a prerequisite for hydrolysis.[3] The type of solvent and the amount of water present can significantly impact the rate of degradation.

Q3: What is the ideal pH range for storing and using my Rosuvastatin isoamyl ester solution?

A: Based on the known degradation pathways, we recommend maintaining a pH range of 4.5 to 6.8 .

-

Why not lower? Strongly acidic conditions (pH < 4) will directly catalyze ester hydrolysis and can also lead to the degradation of the resulting Rosuvastatin into its lactone form, a major degradation product.[6][9]

-

Why not higher? Basic conditions (pH > 7.5) promote saponification, an irreversible and often rapid hydrolysis of the ester.[2] While the parent rosuvastatin calcium salt has shown stability in some basic formulations, the ester bond is highly susceptible to base-catalyzed cleavage.[10]

Using a buffer system, such as a phosphate buffer, is essential to maintain the pH within this stable range.[11][12]

Q4: How should I prepare and store my stock solutions to maximize stability?

A: For maximum stability, initial stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous acetonitrile, tetrahydrofuran (THF), or ethyl acetate.[13][14] Store these organic stock solutions tightly sealed in amber glass vials at -20°C or below. For working solutions that require an aqueous medium, prepare them fresh daily by diluting the organic stock into a pre-chilled, appropriate buffer (e.g., pH 6.8 phosphate buffer). Minimize the time the ester spends in any aqueous environment.

Troubleshooting Guide: Is My Ester Hydrolyzing?

This section addresses specific issues you might encounter and provides a logical path to a solution.

Problem: I see a new, growing peak in my HPLC analysis over time.

This is the most common indicator of degradation. Follow these steps to diagnose the issue:

Problem: My experimental results are inconsistent from day to day.

Inconsistent results are often a sign of progressive sample degradation. If your ester is slowly hydrolyzing in solution, older solutions will behave differently than freshly prepared ones.

-

Causality: The concentration of the active ester is decreasing over time, while the concentration of the hydrolysis product (the parent acid) is increasing. This changes the effective concentration of the compound you intend to study.

-

Solution: Implement a strict solution preparation schedule. Always use freshly prepared aqueous solutions for your experiments. Do not use aqueous working solutions that are more than a few hours old, even if refrigerated. Organic stock solutions stored at -20°C or below should be stable for longer periods, but should still be monitored for degradation periodically.

Key Stability Factors and Recommendations

The following table summarizes the critical parameters for preventing the hydrolysis of Rosuvastatin isoamyl ester.

| Parameter | Risk Factor | Scientific Rationale | Recommended Action |

| pH | pH < 4.0 or pH > 7.5 | Acid and base catalysis are the primary mechanisms of ester hydrolysis.[3] Acidic conditions can also cause further degradation of the resulting Rosuvastatin to its lactone form.[6][9] | Maintain solutions in a buffered system between pH 4.5 and 6.8 . |

| Temperature | Elevated Temperatures (>4°C) | Hydrolysis is a chemical reaction with a positive activation energy; higher temperatures increase the reaction rate exponentially.[7][15] | Prepare and handle working solutions on ice. Store stock solutions at -20°C or below . |

| Solvent | Presence of Water | Water is a necessary reactant for hydrolysis.[1] The presence of protic solvents can facilitate the reaction. | Prepare primary stock solutions in anhydrous aprotic solvents (e.g., Acetonitrile). Minimize water content whenever possible. |

| Light | UV or Visible Light Exposure | Rosuvastatin and related compounds are known to be susceptible to photolytic degradation.[4][5][11] | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[16] |

Protocols for Stability Management

Adherence to validated protocols is the best way to ensure the integrity of your compound.

Protocol 1: Preparation of a Stable Stock Solution

-

Materials: Rosuvastatin isoamyl ester, anhydrous acetonitrile (ACN), 1.5 mL amber glass HPLC vials with PTFE-lined caps, calibrated analytical balance, volumetric flasks.

-

Procedure:

-

Allow the vial of Rosuvastatin isoamyl ester to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of the ester and transfer it to an appropriate volumetric flask.

-

Dissolve the compound in a small amount of anhydrous ACN and sonicate for 2-5 minutes if necessary to ensure complete dissolution.

-

Bring the solution to final volume with anhydrous ACN.

-

Aliquot the stock solution into several small-volume amber vials. This prevents contamination and freeze-thaw cycles for the entire stock.

-

Seal the vials tightly and store them at -20°C or below.

-

Protocol 2: Monitoring Hydrolysis via RP-HPLC

This protocol provides a starting point for a stability-indicating HPLC method. Method optimization may be required for your specific system.

1. Suggested HPLC Conditions:

| Parameter | Specification |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 50 mM NaH₂PO₄ buffer (pH adjusted to 4.5 with H₃PO₄) (50:50, v/v)[11][17] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm[16][17] |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile : Water (50:50, v/v) |

2. Stability Study Procedure:

-

Prepare a working solution of Rosuvastatin isoamyl ester (e.g., 25 µg/mL) in your experimental buffer.

-

Immediately inject a sample (t=0) into the HPLC system to establish the initial purity and peak area of the ester.

-

Store the working solution under your intended experimental conditions (e.g., room temperature, 37°C).

-

Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Analysis: Monitor the chromatograms for:

-

A decrease in the peak area of the Rosuvastatin isoamyl ester.

-

The appearance and increase in the peak area of a new peak, likely corresponding to Rosuvastatin (the hydrolysis product).

-

-

Calculate the percent degradation over time to determine the stability of the ester under your specific conditions.

By understanding the mechanisms of hydrolysis and implementing these preventative strategies and protocols, you can ensure the stability of your Rosuvastatin isoamyl ester solutions, leading to more reliable and reproducible scientific outcomes.

References

-

Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available at: [Link]

-

TutorChase. How do esters undergo hydrolysis?. Available at: [Link]

-

El-Bagary, R. I., et al. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

-

Kakde, R. B., et al. (2009). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International. Available at: [Link]

-

Chitlange, S. S., et al. (2008). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

El-Bagary, R. I., et al. (2014). Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

-

Noszál, B., et al. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Physical Chemistry B. Available at: [Link]

-

Osu, C. I., et al. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. Available at: [Link]

-

Adams, P. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. The Biochemical journal. Available at: [Link]

-

Al-Ghamdi, M. S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]

-

Leshina, J. A., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Khan, M. N. I., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). International Journal of Chemical Reactor Engineering. Available at: [Link]

-

Saini, S., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research. Available at: [Link]

-

Sip, S., et al. (2022). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Wang, K., et al. (2013). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. Available at: [Link]

-

Shirodkar, R., et al. (2019). Process For Preparing Rosuvastatin Or Its Salt Thereof. Quick Company. Available at: [Link]

-

Yilmaz, B., et al. (2018). Solution state stability of rosuvastatin calcium at different pH. ResearchGate. Available at: [Link]

- Lifshitz-Liron, R., et al. (2007). Rosuvastatin degradation products. Google Patents.

-

Zejle, A., et al. (2014). Process for preparing amorphous rosuvastatin calcium free of impurities. European Patent Office. Available at: [Link]

- Kumar, P., et al. (2012). Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester. Google Patents.

-

Sonawane, S. S., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

USP-NF. (2018). Rosuvastatin Tablets. Available at: [Link]

-

Reddy, G. R., et al. (2019). Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. World Journal of Pharmaceutical Research. Available at: [Link]

-

Zaid, A. N., et al. (2017). Stability of extemporaneously prepared rosuvastatin oral suspension. American Journal of Health-System Pharmacy. Available at: [Link]

-

Reddy, G. R., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Journal of Chromatographic Science. Available at: [Link]

-

da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. Available at: [Link]

-

Al-Aani, H. R. M., et al. (2019). Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. Available at: [Link]

- Gundu, R. R., et al. (2019). Process for manufacture of rosuvastatin calcium amorphous. Google Patents.

-

Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. Available at: [Link]

- Koken, A., et al. (2008). Process for preparation of rosuvastatin calcium. Google Patents.

-

Patel, R. P., et al. (2013). enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

El-Gindy, A., et al. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. Pharmaceutica Analytica Acta. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. tutorchase.com [tutorchase.com]

- 3. psiberg.com [psiberg.com]

- 4. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry [academia.edu]

- 6. wisdomlib.org [wisdomlib.org]

- 7. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K) [austinpublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of extemporaneously prepared rosuvastatin oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. jpsionline.com [jpsionline.com]

- 13. US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester - Google Patents [patents.google.com]

- 14. WO2019008593A1 - Process for manufacture of rosuvastatin calcium amorphous - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. uspnf.com [uspnf.com]

- 17. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Rosuvastatin Ester Impurity Recovery

Ticket ID: #ROS-EST-004 Topic: Low Recovery of Rosuvastatin Ester Impurities (Methyl, Ethyl, tert-Butyl) Status: Open Assigned Scientist: Senior Application Specialist[1]

Executive Summary & Diagnostic Logic

The Problem: You are observing low recovery (<90%) or disappearing peaks for Rosuvastatin ester impurities (e.g., Methyl Ester, Ethyl Ester) during spike-recovery studies or routine analysis.

The Science: Rosuvastatin esters behave fundamentally differently from the parent Rosuvastatin Calcium salt. While the parent drug is an ionic, water-soluble salt (at neutral pH), the esters are neutral, highly lipophilic compounds. Furthermore, the ester linkage is susceptible to hydrolysis (reverting to the parent acid) under basic conditions and lactonization under acidic conditions.

Immediate Action Required: Stop using the standard "Assay" diluent for your impurity standards. The high aqueous content typically used to dissolve Rosuvastatin Calcium will cause lipophilic esters to precipitate or adsorb to vial surfaces.

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your low recovery.

Figure 1: Diagnostic decision tree for isolating the cause of low ester impurity recovery.

Root Cause Analysis & Troubleshooting Guides

Issue A: Solubility Mismatch (The #1 Culprit)

Symptoms: Variable recovery between injections; recovery drops as concentration increases; "ghost" peaks in blank injections (carryover).[1]

Mechanism: Rosuvastatin Calcium requires water to dissolve, but Rosuvastatin Ethyl/Methyl Esters are highly lipophilic.[1] If you use the standard USP Assay diluent (often a mix of Acetonitrile and Water, e.g., 25:75 v/v), the ester impurities may not fully dissolve or may precipitate out of solution over time [1].

Corrective Protocol:

-

Prepare a Stock Solution: Dissolve the pure Ester Impurity standard in 100% Acetonitrile or Methanol first.

-

Intermediate Dilution: When spiking into the sample, ensure the final diluent contains at least 40-50% organic solvent .

-

Validation: Perform a "Filter Study." Compare the response of a centrifuged sample vs. a filtered sample. If the filtered response is lower, the ester is precipitating on the filter or adsorbing to it.

Issue B: Chemical Instability (Hydrolysis)

Symptoms: The ester peak decreases over time, while the Rosuvastatin (parent acid) peak area increases disproportionately.[1]

Mechanism: Esters are susceptible to hydrolysis, converting them back into Rosuvastatin acid.[1] This reaction is catalyzed by high pH (bases).[1] Conversely, very low pH can drive the parent acid into its lactone form, complicating the chromatogram [2, 3].

Reaction Pathway:

Figure 2: Interconversion pathways.[1] Esters hydrolyze to the Acid at high pH; Acid converts to Lactone at low pH.

Corrective Protocol:

-

Diluent pH: Maintain diluent pH between 4.0 and 6.0 . This is the "safe zone" where both hydrolysis (base-catalyzed) and lactonization (acid-catalyzed) are minimized.[1]

-

Buffer Choice: Use Ammonium Acetate or Citrate buffers rather than Phosphate if pH adjustment is difficult.[1]

-

Temperature: Keep the autosampler at 5°C . Room temperature stability for esters in solution is often limited to <24 hours.[1]

Issue C: Adsorption (Stickiness)

Symptoms: Linearity fails at low concentrations (lower points show 0% recovery); first injection is lower than subsequent injections.[1]

Mechanism: Due to their lipophilicity, ester impurities adsorb to:

-

Nylon or Cellulose Acetate filters. [1]

-

Plastic (PP) HPLC vials.

-

PTFE tubing in the LC system (if equilibration is insufficient).[1]

Corrective Protocol:

-

Vials: Switch to Silanized Glass Vials or standard Borosilicate Glass. Never use plastic vials for ester impurity analysis.[1]

-

Filters: Use Hydrophilic PTFE or Regenerated Cellulose (RC) filters.[1] Avoid Nylon.[1]

-

Pre-saturation: Discard the first 1-2 mL of filtrate before collecting the sample for analysis.

Optimized Experimental Protocol

To guarantee recovery, adopt this stability-indicating method structure derived from validated literature [4, 5].

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.0-3.5 µm (e.g., Waters Symmetry or Acquity BEH) | Standard lipophilic retention.[1] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.[1]5) | Acidic pH suppresses ionization of the parent acid, improving peak shape. |

| Mobile Phase B | Acetonitrile (100%) | Strong elution power for lipophilic esters.[1] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow.[1] |

| Column Temp | 30°C - 40°C | Warning: Do not exceed 40°C. Higher temps accelerate on-column hydrolysis.[1] |

| Detection | UV @ 242 nm | Max absorption for Rosuvastatin chromophore.[1][2] |

Recommended Diluent Preparation

Do not use the Mobile Phase A as a diluent, as it is too acidic and aqueous.

Preparation:

-

Mix Acetonitrile : Water (60 : 40 v/v) .

-

Adjust pH to 4.5 using dilute acetic acid (if necessary, though the mixture is usually sufficient).

-

Why? The 60% organic content ensures the Ester stays in solution, while the water content prevents peak distortion (solvent effects) at the start of the gradient.

Gradient Program (Example)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 70 | 30 | Equilibrate |

| 25.0 | 30 | 70 | Elute Esters (Esters elute after Parent) |

| 30.0 | 30 | 70 | Hold to clear column |

| 31.0 | 70 | 30 | Re-equilibrate |

Frequently Asked Questions (FAQ)

Q: My Rosuvastatin Ester peak splits into two. Is this degradation? A: Likely not degradation. Rosuvastatin has multiple stereocenters. "Anti-isomers" (diastereomers) often elute close to the main peak or the ester peaks. Ensure your method has sufficient resolution (Rs > 1.5) between the Anti-isomer and the Ester [1].

Q: Can I use the USP "Related Compounds" method for Esters? A: Yes, but with caution. The USP method often uses a gradient with a long hold. Ensure your specific ester (Methyl vs. Ethyl) does not co-elute with the "Lactone" impurity, which appears in the same lipophilic region. You must validate specificity using individual standards [2].

Q: Why is my Relative Response Factor (RRF) for the ester > 1.0? A: This is expected. Esters are more lipophilic and often have slightly different molar absorptivity in the specific mobile phase environment compared to the calcium salt. You must determine the RRF experimentally; do not assume 1.0 [4].

References

-

USP Monographs . Rosuvastatin Calcium: Assay and Organic Impurities. United States Pharmacopeia.[1][2][3]

-

S. Z. Chem .[1][4][5][6][7] Determination of the Related Substances of Rosuvastatin Calcium Tablets by HPLC. Chinese Journal of Modern Applied Pharmacy, 2015. 8

-

SciSpace . Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. 7

-

MDPI Molecules . A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. 2023.[9] 9

-

Phenomenex . Troubleshooting Unwanted Peaks for HPLC: A Case Study. 10

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. search.daicelchiral.com [search.daicelchiral.com]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. researchgate.net [researchgate.net]